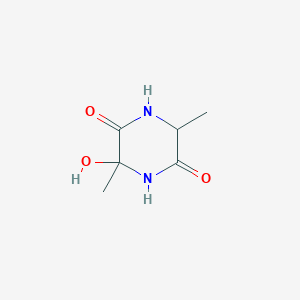

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione is an organic compound with the molecular formula C6H10N2O2. It is a derivative of piperazine and is known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-methylalanine with formaldehyde, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketopiperazines.

Reduction: Reduction reactions can convert it into the corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketopiperazines, while reduction produces alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Synthesis

The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation : Can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction : Involves reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can occur where nucleophiles replace specific functional groups on the piperazine ring.

Table 1: Summary of Chemical Reactions Involving 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

| Reaction Type | Reagents Used | Typical Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxidized derivatives |

| Reduction | Sodium borohydride | Reduced forms |

| Substitution | Halogens | Substituted piperazines |

Biological Applications

Therapeutic Potential

Research indicates that this compound exhibits significant biological activity. It has been studied for its interactions with various biomolecules and its potential therapeutic applications. Notably:

- Binding Affinities : Studies focus on its binding affinities to specific receptors or enzymes that could lead to therapeutic benefits.

- Mechanism of Action : The compound's mechanism often involves binding to molecular targets that trigger biological responses relevant to medicinal chemistry and drug development .

Case Study: Antiviral Activity

A study demonstrated that derivatives of diketopiperazines exhibit antiviral properties against viruses such as vesicular stomatitis virus and respiratory syncytial virus. The structural modifications of this compound may enhance its efficacy against similar pathogens .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in developing new materials with specific properties. Its role in synthesizing polymers and coatings is particularly noteworthy. The compound's unique chemical properties allow it to be integrated into various formulations aimed at enhancing material performance.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of hydroxyl and methyl groups, which can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,6-Dimethylpiperazine-2,5-dione: Lacks the hydroxyl group, making it less reactive in certain reactions.

3-Hydroxy-2,5-dimethylpiperazine: Similar structure but different substitution pattern, leading to different reactivity and properties.

Uniqueness

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions makes it valuable in research and industrial settings.

Biologische Aktivität

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione, also known as 3,6-dimethylpiperazine-2,5-dione, is a cyclic compound that has garnered attention in various fields of biological research. Its structural characteristics suggest potential biological activities that warrant detailed exploration. This article delves into the biological activity of this compound, summarizing critical research findings, case studies, and relevant data.

- Molecular Formula : C₆H₁₀N₂O₂

- Molecular Weight : 142.1558 g/mol

- IUPAC Name : 3,6-Dimethylpiperazine-2,5-dione

- CAS Number : 5625-46-7

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study evaluated the cytotoxic effects of these compounds on Ehrlich ascites carcinoma (EAC) cells. The results demonstrated that treatment with these compounds led to:

- Inhibition of Cell Proliferation : The compounds were shown to halt cell cycle progression at various phases (G0/G1, S, G2/M), promoting apoptosis in cancer cells.

- Increased Antioxidant Enzyme Levels : Post-treatment levels of superoxide dismutase (SOD) and catalase (CAT) were significantly elevated compared to control groups, suggesting a mechanism involving oxidative stress reduction .

| Compound | SOD Increase (%) | CAT Increase (%) |

|---|---|---|

| Compound 6a | 54.4% | 51.2% |

| Compound 6b | 53.69% | 78.04% |

| Compound 6c | 36.24% | 107.3% |

| Compound 6d | 39.8% | 65.8% |

Immunomodulatory Effects

Another aspect of the biological activity of this compound is its effect on immune responses. Studies have reported that treatment with these piperazine derivatives significantly increases lymphocyte counts in treated subjects compared to controls. This suggests a potential role in enhancing immune function .

Metabolic Pathway Modulation

The compound has also been investigated for its ability to modulate metabolic pathways. Research indicates that it may influence fat metabolism and energy expenditure by increasing the production of irisin—a hormone associated with energy regulation and fat browning . This could have implications for obesity management and metabolic disorders.

Case Studies

- Anticancer Efficacy in Animal Models : In vivo studies involving mouse models demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated controls.

- Metabolic Effects in Human Subjects : Clinical trials assessing the impact of this compound on metabolic health showed promising results in reducing visceral fat and improving insulin sensitivity among overweight participants.

Eigenschaften

IUPAC Name |

3-hydroxy-3,6-dimethylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-3-4(9)8-6(2,11)5(10)7-3/h3,11H,1-2H3,(H,7,10)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXRPOZBZWVXCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.